Comparative Lipophilicity: Ethyl Ester vs. Methyl Ester and Free Acid
The target compound's ethyl ester moiety confers a distinct lipophilicity profile compared to its methyl ester and free acid analogs. Calculated LogP values, a key indicator of compound polarity and potential for passive membrane permeability, show a clear trend that can influence experimental design in both chemical synthesis and biological assays [1][2].
| Evidence Dimension | Lipophilicity (Calculated Partition Coefficient) |
|---|---|
| Target Compound Data | LogP = 0.597 or 1.2973 [1] |
| Comparator Or Baseline | Methyl Ester (CAS 188177-97-1): LogP = 0.2 ; Free Acid (CAS 27314-05-2): LogP = -0.43 [2] |
| Quantified Difference | The ethyl ester is calculated to be significantly more lipophilic than the methyl ester and the free acid, depending on the computational method used. |
| Conditions | Computational prediction values; the discrepancy between and [1] highlights the method-dependency of these values. |
Why This Matters
The increased lipophilicity of the ethyl ester relative to the methyl ester and free acid can improve its solubility in non-polar reaction media and may be a critical factor for its use in specific synthetic transformations or when designing molecules with improved membrane permeability.
- [1] YYBYY.com. Product Page for 乙基1-氨基-3-环戊烯-1-羧酸酯 (Ethyl 1-aminocyclopent-3-ene-1-carboxylate), CAS 199532-88-2. View Source
- [2] Chemsrc. Product Page for 1-Amino-3-cyclopenten-1-carbonsaeure (1-Aminocyclopent-3-enecarboxylic acid), CAS 27314-05-2. View Source
